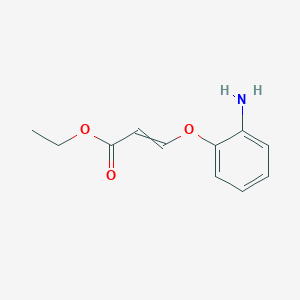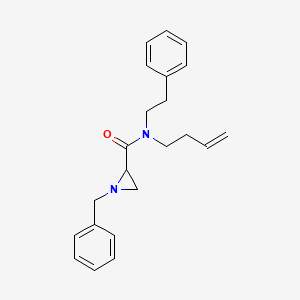![molecular formula C22H28O2Si B14189702 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol CAS No. 917890-50-7](/img/structure/B14189702.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexa-3,5-dien-2-ol backbone. The TBDPS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under acidic conditions and resistance to nucleophilic species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol typically involves the protection of the hydroxyl group in hexa-3,5-dien-2-ol using tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group and the electrophilic nature of the tert-butylchlorodiphenylsilane .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Fluoride sources such as TBAF (Tetra-n-butylammonium fluoride) can be used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group increases the steric bulk around the hydroxyl group, making it less reactive to nucleophiles and acids . This allows for selective reactions to occur at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less bulky than TBDPS.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability to TBDPS but more resistant to fluoride sources.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild acidic conditions.
Uniqueness
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is unique due to the increased steric bulk provided by the TBDPS group, which offers enhanced stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Propiedades
Número CAS |
917890-50-7 |
|---|---|
Fórmula molecular |
C22H28O2Si |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-[tert-butyl(diphenyl)silyl]oxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C22H28O2Si/c1-5-6-13-19(23)18-24-25(22(2,3)4,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h5-17,19,23H,1,18H2,2-4H3 |
Clave InChI |
ZUSNIULUCADREG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


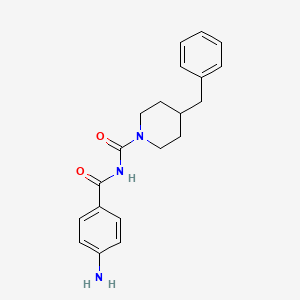
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
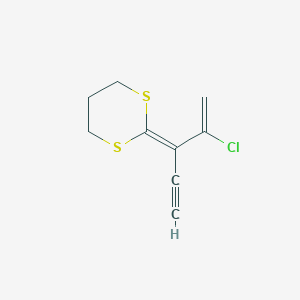
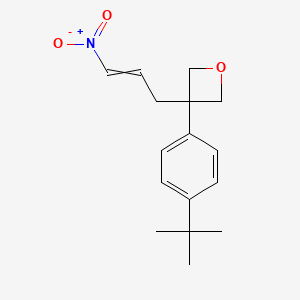
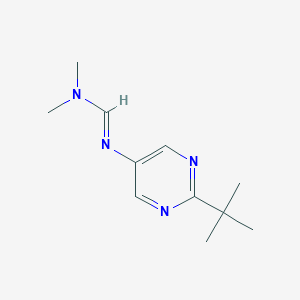
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
